molecular formula C20H17BrN2O2 B14427930 Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- CAS No. 80357-45-5

Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo-

Cat. No.: B14427930
CAS No.: 80357-45-5
M. Wt: 397.3 g/mol
InChI Key: DLDISEQWTQYBIX-UHFFFAOYSA-N
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Description

Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- typically involves multi-step reactions. One common method is the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in drug design and development.

    Medicine: It has potential therapeutic applications due to its structural similarity to other pharmacologically active imidazoles.

    Industry: The compound can be used in the development of new materials, including dyes and catalysts.

Mechanism of Action

The mechanism by which Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- exerts its effects involves interactions with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The compound’s bromine and phenyl groups can also participate in hydrophobic and van der Waals interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with similar chemical properties.

    Benzimidazole: Contains a fused benzene ring, offering different biological activities.

    Thiazole: Another five-membered ring with sulfur, providing unique reactivity.

Uniqueness

Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

80357-45-5

Molecular Formula

C20H17BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

5-bromo-2,6-dimethyl-4-oxo-N,1-diphenylpyridine-3-carboxamide

InChI

InChI=1S/C20H17BrN2O2/c1-13-17(20(25)22-15-9-5-3-6-10-15)19(24)18(21)14(2)23(13)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,22,25)

InChI Key

DLDISEQWTQYBIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(N1C2=CC=CC=C2)C)Br)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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